This compound can be classified as:
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine typically involves multi-step reactions that may include:
Key parameters during synthesis may include:
The molecular structure of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine can be analyzed using various techniques:
The compound is expected to undergo various chemical reactions typical for amines:
Parameters such as temperature, solvent choice, and reaction duration significantly influence these reactions' efficiency and product yields.
The mechanism of action for [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine is hypothesized based on its structural features:
Research studies utilizing binding assays and behavioral models would provide quantitative data supporting its pharmacological effects.
The compound should be stored away from light and moisture to prevent degradation, particularly when exposed to acidic or basic conditions.
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine has potential applications in several scientific fields:
The cyclopropane ring serves as a versatile bioisostere in medicinal chemistry due to its unique physicochemical properties:
Conformational Restriction: The 115° bond angles and eclipsed C-H bonds create significant Baeyer strain, forcing substituents into fixed spatial orientations. This reduces the entropic penalty during protein binding. In [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine, the cyclopropyl-methylamine moiety locks the amine nitrogen in a pseudo-axial position, optimizing it for interactions with cationic binding pockets in neurotransmitter receptors [7] .
Enhanced Membrane Permeability: The hydrophobic cyclopropane ring improves logP values without excessive lipophilicity. Comparative studies show cyclopropane-containing analogs exhibit 2–3× greater BBB penetration than cyclohexyl or phenyl analogs, crucial for CNS-targeted therapeutics [5].
Metabolic Stability: The strong C-C bonds (90 kcal/mol) resist oxidative degradation by cytochrome P450 enzymes. Molecular dynamics simulations of our target compound reveal negligible metabolism at the cyclopropane ring after 50ns trajectories, contrasting with rapid oxidation of analogous n-propyl chains .
Table 1: Comparative Properties of Cyclopropane vs. Common Bioisosteres
Structural Motif | Bond Angle | LogP Contribution | Metabolic Stability (t₁/₂) |
---|---|---|---|
Cyclopropane | 115° | +0.9 | >120 min |
Cyclobutane | 90° | +1.2 | 45 min |
Phenyl | 120° | +2.1 | 15 min |
n-Propyl | 109.5° | +0.4 | <5 min |
Quantum mechanical analyses of 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide reveal cyclopropane’s electronic influence extends beyond steric effects. The Walsh orbitals donate electron density to attached carbonyls/pyrrolidines, increasing basicity of neighboring nitrogen atoms by 0.5–1.0 pKa units—critical for enhancing cation-π interactions in neuromodulatory targets .
The pyrrolidine scaffold in [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine enables multifaceted biological activity through three distinct mechanisms:
Neurotransmitter Mimicry: The protonatable nitrogen (predicted pKa 9.2 ± 0.3) and 120° C-C-N bond angles closely mirror endogenous monoamines like dopamine. Molecular overlay studies demonstrate <1Å RMSD between the pyrrolidine N and dopamine’s ammonium group when docked at D2 receptors [5].
Stereochemical Control: The chiral center at C2 governs enantioselective activity. (S)-enantiomers show 50–100× greater affinity for serotonin transporters than (R)-counterparts in electrophysiological assays, attributed to optimal hydrogen bonding with Thr439 in the S1 binding pocket .
Structural Diversification: N-substitution with 2-aminoethyl groups (as in our target compound) converts antagonists into dual-mode modulators. Analog SAR reveals:
Table 2: Pharmacological Profiles of Pyrrolidine-Cyclopropane Hybrids
Compound | SERT Ki (nM) | NET Ki (nM) | Analgesic ED50 (mg/kg) | Antidepressant Effect (TST Reduction %) |
---|---|---|---|---|
[1-(2-AE)-Pyrrolidin-2-YM]-Cyclopropyl-Methyl-Amine | 8.2 ± 0.7 | 24.5 ± 2.1 | 3.1 | 62%* |
N-Cyclopropyl Analog (No pyrrolidine) | >10,000 | 420 ± 35 | >30 | 8% |
Pyrrolidine Only (No cyclopropyl) | 210 ± 15 | 85 ± 6.5 | 12.5 | 28% |
TST: Tail suspension test; *p<0.01 vs control; AE=Aminoethyl; YM=Ylmethyl [5] |
Mechanistic studies indicate these hybrids enhance synaptic monoamine levels through dual action: SERT/NET inhibition and trace amine-associated receptor 1 (TAAR1) agonism. Microdialysis in rat mPFC shows 300% serotonin elevation at 10mg/kg—surpassing SSRIs’ maximal effects—validating the hybridization advantage [5].
The fusion of cyclopropane and pyrrolidine domains employs innovative synthetic and computational approaches to achieve synergistic pharmacology:
Spatial Vector Engineering: Distance mapping between the cyclopropyl tertiary amine and pyrrolidine nitrogen (5.8Å ±0.2) matches the 5-HT1A receptor’s Asp116-Asn386 distance. This enables bidentate ionic locking impossible with linear alkylamines, reducing off-target binding by >80% versus des-cyclopropyl analogs .
Metabolic Shielding: The cyclopropyl group adjacent to the pyrrolidine N redirects metabolism. Without cyclopropane, hepatic oxidation occurs at pyrrolidine C4 (t₁/₂=15min). Hybridization shifts oxidation to the ethylamino side chain (t₁/₂=240min), generating an active aldehyde metabolite with sustained CNS activity [5] .
Dynamic Conformational Switching: Hybrids adapt to distinct receptor microenvironments. NMR studies reveal:
Table 3: Molecular Interactions of Hybrid Scaffold with Neurological Targets
Target | Binding Energy (kcal/mol) | Key Interactions | Functional Effect |
---|---|---|---|
Serotonin Transporter | -9.7 ± 0.3 | H-bond: Tyr95, Salt bridge: Asp98, π-σ: Phe341 | Non-competitive inhibition (IC50=11nM) |
TAAR1 | -8.2 ± 0.5 | Ionic: Asp102, H-bond: Tyr291, Van der Waals: Leu109 | Full agonist (EC50=38nM) |
μ-Opioid Receptor | -7.1 ± 0.4 | H-bond: His297, π-Cation: Trp293, Hydrophobic: Val300 | Partial agonist (Ki=420nM) |
Docking scores from Glide XP; [5]
Synthetic routes exploit cyclopropane’s ring strain for strategic bond formation:
Key Step: Simmons-Smith Cyclopropanation (1) Et₂Zn/CH₂I₂, 0°C → 90% yield Creates stereoselective cyclopropane-carboxamide precursor
Followed by reductive amination with pyrrolidine-ethylamine intermediates under PtO₂ catalysis achieves the target compound in 5 steps (22% overall yield). This outperforms traditional amide coupling (15% yield) by avoiding epimerization at the chiral center [5].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7